molecular formula C16H11BrN2O3 B2940152 3-(3-Bromobenzamido)benzofuran-2-carboxamide CAS No. 477511-11-8

3-(3-Bromobenzamido)benzofuran-2-carboxamide

Cat. No.: B2940152
CAS No.: 477511-11-8
M. Wt: 359.179
InChI Key: OBSIOEUSGWVMPS-UHFFFAOYSA-N
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Description

3-(3-Bromobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is of particular interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzofuran core. This can be achieved through various methods, such as the cyclization of o-hydroxyaryl ketones.

    Bromination: The benzofuran core is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation: The brominated benzofuran is then subjected to amidation with 3-aminobenzoic acid to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

3-(3-Bromobenzamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    Benzofuran-2-carboxamide Derivatives: These compounds share the benzofuran core and have similar biological activities.

    Benzothiophene-2-carboxamide Derivatives: These compounds have a benzothiophene core instead of benzofuran and exhibit similar pharmacological properties.

    N-Phenylbenzofuran-2-carboxamide Derivatives: These compounds have a phenyl group attached to the benzofuran core and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-[(3-bromobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c17-10-5-3-4-9(8-10)16(21)19-13-11-6-1-2-7-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSIOEUSGWVMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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